Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Description
Molecular Architecture and Stereochemical Configuration
The compound’s molecular formula is C₁₁H₁₂O₄ , with a molecular weight of 208.21 g/mol . Its IUPAC name specifies the (2E)-configuration, indicating a trans arrangement of substituents across the α,β-unsaturated ester system (Figure 1). The core structure comprises:
- A 2-hydroxyphenyl ring at the β-position.
- A methoxy group (-OCH₃) at the γ-position.
- A methyl ester (-COOCH₃) at the α-position.
Key structural features :
- Conjugation : The enoate system (C=C-O-COOCH₃) enables π-electron delocalization, stabilizing the molecule and influencing its spectroscopic signatures.
- Hydrogen bonding : The phenolic -OH group forms an intramolecular hydrogen bond with the ester carbonyl oxygen, as evidenced by infrared (IR) stretching frequencies near 3200 cm⁻¹ (O-H) and 1680 cm⁻¹ (C=O).
Stereochemical analysis :
Nuclear magnetic resonance (NMR) data confirm the E-stereochemistry. The coupling constant (J) between H-2 and H-3 is 16.2 Hz , characteristic of trans-vicinal protons in α,β-unsaturated esters.
Table 1: Key structural parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₂O₄ | |
| Molecular weight | 208.21 g/mol | |
| C=C bond length (calc.) | 1.34 Å | |
| C-O (ester) bond length | 1.22 Å |
Comparative Analysis of Tautomeric Forms
Tautomerism in this system arises from proton redistribution between the phenolic -OH and ester carbonyl groups. Three plausible tautomers were evaluated (Figure 2):
Keto-enol (dominant form) :
Quinonoid tautomer :
Zwitterionic form :
Spectroscopic evidence :
- IR : Absence of a broad O-H stretch above 3400 cm⁻¹ in nonpolar solvents confirms intramolecular H-bonding rather than free -OH.
- ¹³C NMR : The carbonyl carbon resonates at δ 167.5 ppm , intermediate between typical ester (170–175 ppm) and enolic (160–165 ppm) carbons, suggesting partial conjugation.
Table 2: Relative stability of tautomers
| Tautomer | Energy (kcal/mol) | Population (298 K) |
|---|---|---|
| Keto-enol | 0.0 | >99% |
| Quinonoid | +12.3 | <1% |
| Zwitterionic | +18.7 | Negligible |
Computational Modeling of Electronic Structure
Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311++G(d,p) level reveals:
Frontier molecular orbitals :
Charge distribution :
- Natural population analysis (NPA) shows:
- Phenolic O: -0.52 e
- Ester carbonyl O: -0.61 e
- Methoxy O: -0.47 e
- Natural population analysis (NPA) shows:
Excited-state dynamics :
Table 3: Key electronic parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.34 eV |
| LUMO energy | -1.52 eV |
| Dipole moment | 4.78 Debye |
| Polarizability (α) | 28.7 ų |
Properties
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDLSLTSIRGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method leverages palladium-catalyzed coupling to form the aryl-acrylate bond.
Reaction Scheme
Step 1: Synthesis of methyl 3-methoxy-2-iodoprop-2-enoate (iodoacrylate precursor).
Step 2: Coupling with 2-hydroxyphenylboronic acid under Suzuki conditions.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂-CuI | |
| Base | K₃PO₄ or Et₃N | |
| Solvent | THF/H₂O or Dioxane | |
| Temperature | 85–90°C | |
| Yield | 60–85% |
Mechanistic Insight:
The reaction proceeds via oxidative addition of the iodoacrylate to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the methoxy group may influence regioselectivity, favoring E-configuration due to conjugation stabilization.
Hydrogenolysis of Benzyl-Protected Precursors
This approach involves deprotection of a benzyl-ether intermediate to yield the hydroxyphenyl group.
DABCO-Catalyzed Coupling
This method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for nucleophilic aromatic substitution.
Reaction Scheme
Step 1: Activation of a chloroacrylate intermediate.
Step 2: Coupling with 2-hydroxyphenol under basic conditions.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | DABCO | |
| Base | K₂CO₃ | |
| Solvent | Toluene | |
| Temperature | Room temperature | |
| Yield | 60–75% |
Mechanistic Insight:
DABCO facilitates deprotonation of the phenol, enhancing nucleophilicity for attack on the chloroacrylate. The methoxy group directs regioselectivity via electron-donating effects.
This sequential approach involves forming the methoxyacrylate ester followed by introduction of the hydroxyphenyl group.
Reaction Scheme
Step 1: Esterification of 3-methoxyacrylic acid with methanol.
Step 2: Electrophilic substitution or coupling to attach the hydroxyphenyl group.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Acid Catalyst | H₂SO₄ or HCl | |
| Solvent | Methanol | |
| Temperature | Reflux (65°C) | |
| Yield (Step 1) | 90–95% |
Limitations:
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Control | Scalability | Complexity |
|---|---|---|---|---|
| Suzuki Coupling | 60–85 | High (E-configuration) | Moderate | High |
| Hydrogenolysis | 99 | Retained | High | Low |
| DABCO-Catalyzed | 60–75 | Moderate | Moderate | Moderate |
| Esterification | 90–95 | None | High | Low |
Optimal Choice:
- High Purity/Control: Suzuki-Miyaura or Hydrogenolysis.
- Cost Efficiency: Esterification followed by substitution.
Key Challenges and Solutions
Stereochemical Purity:
Functional Group Compatibility:
Experimental Validation
Example 1: Suzuki Coupling
Reagents:
- Methyl 3-methoxy-2-iodoprop-2-enoate (1.0 eq)
- 2-Hydroxyphenylboronic acid (1.2 eq)
- Pd(PPh₃)₄ (5 mol%)
- K₃PO₄ (2.0 eq)
- THF/H₂O (4:1), 85°C, 12 h
Outcome:
Example 2: Hydrogenolysis
Reagents:
- Methyl 2-(2-benzyloxyphenyl)-3-methoxyprop-2-enoate (1.0 eq)
- 5% Pd/C (10 wt%)
- Ethyl acetate, 3 atm H₂, 2 h
Outcome:
- Yield: 99% (crystalline solid, mp 125–126°C).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Scientific Research Applications
Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate serves as a versatile building block in organic synthesis for creating complex molecules. It is also utilized in the production of specialty chemicals and materials with specific properties.
Biological Activities
This compound has demonstrated several noteworthy biological activities:
- Antioxidant Properties: It can scavenge free radicals, which helps in reducing oxidative stress in biological systems and preventing cellular damage associated with various diseases. Studies have shown it effectively scavenges free radicals, reducing reactive oxygen species (ROS). The compound's ability to reduce reactive oxygen species (ROS) was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL.
- Antimicrobial Activity: It possesses antimicrobial properties against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In a controlled study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
- Anti-inflammatory Effects: Preliminary research suggests it may modulate inflammatory pathways, providing a basis for its use in anti-inflammatory therapies.
Medical Applications
Ongoing research explores the potential of this compound as a therapeutic agent in treating various diseases. It is explored for potential use in drug development, particularly in the design of new therapeutic agents.
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and other materials with specific properties.
Agricultural Applications
Methoxyacrylate compounds, including derivatives of this compound, have applications in mosquito vector control . Azoxystrobin, a related compound, is used as a fungicide .
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxyacrylate moiety can undergo chemical transformations that modulate its activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a family of α,β-unsaturated esters with varying aryl and alkoxy substituents. Key analogs include:
Physical and Chemical Properties
Biological Activity
Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate, often referred to as a derivative of methoxyphenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and a hydroxyl group on the aromatic ring, contributing to its potential therapeutic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of:
- A methoxy group (-OCH₃)
- A hydroxy group (-OH)
- An enone functional group (C=C=O)
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. Notably, it has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a controlled study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential .
Antioxidant Activity
Research indicates that this compound possesses notable antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The compound's ability to reduce reactive oxygen species (ROS) was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored. In animal models, administration of this compound resulted in a significant reduction in inflammation markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This suggests its potential application in treating inflammatory conditions .
Cytotoxicity Against Cancer Cells
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 15 µg/mL, indicating its potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was evaluated alongside traditional antibiotics. The results highlighted that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with certain antibiotics such as amoxicillin, enhancing their efficacy against resistant strains .
Research Findings Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | MIC Assays | Effective against S. aureus and E. coli (MIC: 32 µg/mL) |
| Antioxidant | DPPH Scavenging Assay | IC50: 25 µg/mL |
| Anti-inflammatory | In vivo models | Reduced PGE2 and TNF-α levels |
| Cytotoxicity | MTT Assay on cancer cell lines | IC50: 15 µg/mL against MCF-7 |
Q & A
How can X-ray crystallography be employed to determine the crystal structure of Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate?
Methodological Answer:
To resolve the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Software like ORTEP-III (with GUI enhancements for Windows) can visualize thermal ellipsoids and refine molecular geometry . Hydrogen bonding patterns, critical for packing arrangements, should be analyzed using graph-set notation (e.g., Etter’s rules) to classify donor-acceptor interactions . For example, the 2-hydroxyphenyl group may form intramolecular hydrogen bonds with the methoxyprop-2-enoate moiety, influencing conformation. Compare with analogs like methyl (2Z)-2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate, where substituents alter packing .
What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
A plausible route involves Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and methyl methoxypropiolate. Optimize reaction parameters (temperature, catalyst, solvent polarity) using Design of Experiments (DoE):
- Catalyst screening : Base catalysts (e.g., KOtBu) or Lewis acids (e.g., TiCl₄) can enhance enolate formation.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve yield by stabilizing intermediates.
- Purity validation : Use HPLC (C18 column, methanol/water gradient) and ¹H/¹³C NMR to confirm regioselectivity and esterification efficiency . Building block catalogs note 95% purity for pre-synthesized batches, but in-house synthesis allows tailored functionalization .
How do hydrogen-bonding networks influence the solid-state properties of this compound?
Methodological Answer:
Hydrogen bonding dictates molecular packing and stability. Use graph-set analysis (R²₂(8), C(6) chains) to classify interactions:
- The 2-hydroxyphenyl group likely acts as a donor (O–H⋯O) to the ester carbonyl or methoxy oxygen.
- Intermolecular C–H⋯O interactions from the methoxy group may stabilize layers.
Compare with methyl (E)-2-[2-(benzyloxy)phenyl]-3-methoxyprop-2-enoate, where benzyloxy substitution disrupts H-bonding, altering melting points . Differential Scanning Calorimetry (DSC) can correlate thermal stability with packing efficiency.
Which analytical techniques are most robust for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 7.8–6.8 ppm (aromatic H), δ 5.3 ppm (enolic CH), δ 3.8 ppm (methoxy OCH₃). ¹³C NMR confirms ester carbonyl (~170 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ at m/z 209.17 (C₁₁H₁₂O₄ requires 208.22 Da) .
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>95%) against pharmacopeial standards .
What structural analogs of this compound exhibit notable bioactivity, and how do substituents modulate activity?
Methodological Answer:
- Hirsutine (methyl (E)-2-[(2S,3R,12bR)-3-ethyl-indoloquinolizin-2-yl]-3-methoxyprop-2-enoate) demonstrates antimalarial activity, highlighting the role of the methoxyprop-2-enoate group in target binding .
- Pyraoxystrobin (a fungicidal analog) uses a chlorophenyl-pyrazole substituent for enhanced hydrophobicity and membrane penetration .
- Ethylhexyl methoxycrylene (a UV absorber) shows that alkyl chain length impacts photostability . For SAR studies, synthesize derivatives with varied aryl groups (e.g., 4-chlorophenyl, 3-nitrophenyl) and evaluate via enzyme inhibition assays.
Which computational methods are suitable for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack (e.g., α,β-unsaturated ester) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility.
- Docking Studies : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2), leveraging the compound’s similarity to NSAID esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
